1-(3,7-Dimethyloct-6-enyl)-4-methyl-1,4-diazepane
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Overview
Description
1-(3,7-Dimethyloct-6-enyl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. This compound is characterized by its unique structure, which includes a diazepane ring substituted with a 3,7-dimethyloct-6-enyl group and a methyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7-Dimethyloct-6-enyl)-4-methyl-1,4-diazepane typically involves the reaction of 3,7-dimethyloct-6-enylamine with 4-methyl-1,4-diazepane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The starting materials are typically sourced in bulk, and the reaction conditions are optimized to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(3,7-Dimethyloct-6-enyl)-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield the corresponding amines or alcohols.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, resulting in the formation of substituted diazepanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, platinum oxide, and ethanol.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides, acyl halides), and solvents (dichloromethane, toluene).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted diazepanes.
Scientific Research Applications
1-(3,7-Dimethyloct-6-enyl)-4-methyl-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity and its potential use in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,7-Dimethyloct-6-enyl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to the modulation of biochemical pathways. For example, it may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal activity. Additionally, the compound may inhibit or activate specific enzymes, altering metabolic processes and cellular functions.
Comparison with Similar Compounds
1-(3,7-Dimethyloct-6-enyl)-4-methyl-1,4-diazepane can be compared with other similar compounds, such as:
3,7-Dimethyloct-6-enyl acetate: Similar structure but with an acetate group instead of a diazepane ring.
3,7-Dimethyloct-6-enyl ethyl carbonate: Contains an ethyl carbonate group instead of a diazepane ring.
3,7-Dimethyloct-6-enyl trimethylsilyl phthalate: Features a trimethylsilyl phthalate group instead of a diazepane ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the diazepane ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3,7-dimethyloct-6-enyl)-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-15(2)7-5-8-16(3)9-12-18-11-6-10-17(4)13-14-18/h7,16H,5-6,8-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LESNNWGBWAOWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCN1CCCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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